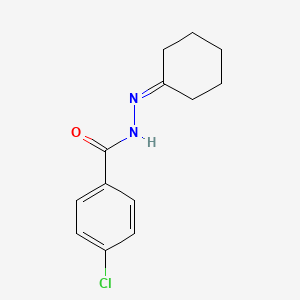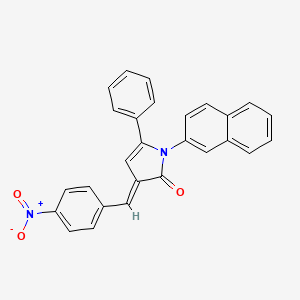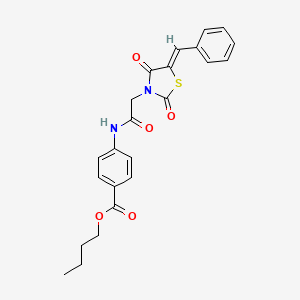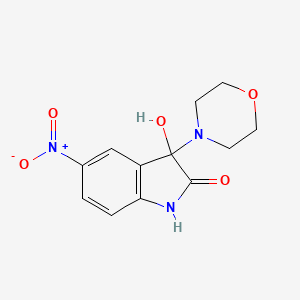![molecular formula C12H9N3O4 B11695518 3-{[(E)-(5-nitro-2-furyl)methylidene]amino}benzamide](/img/structure/B11695518.png)
3-{[(E)-(5-nitro-2-furyl)methylidene]amino}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(E)-(5-nitro-2-furyl)methylidene]amino}benzamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a nitro group attached to a furan ring, which is further connected to a benzamide moiety through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(E)-(5-nitro-2-furyl)methylidene]amino}benzamide typically involves the condensation reaction between 5-nitro-2-furaldehyde and 3-aminobenzamide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{[(E)-(5-nitro-2-furyl)methylidene]amino}benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of reduced amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-{[(E)-(5-nitro-2-furyl)methylidene]amino}benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[(E)-(5-nitro-2-furyl)methylidene]amino}benzamide involves its interaction with specific molecular targets. The nitro group plays a crucial role in its biological activity, potentially undergoing reduction to form reactive intermediates that can interact with cellular components. The compound may inhibit specific enzymes or disrupt cellular pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(E)-(5-nitro-2-furyl)methylidene]amino}benzoic acid
- 3-methyl-1-{[(E)-(5-nitro-2-furyl)methylidene]amino}-2,4-imidazolidinedione
- 1-{[(E)-(5-nitro-2-thienyl)methylidene]amino}-2,4-imidazolidinedione
Uniqueness
3-{[(E)-(5-nitro-2-furyl)methylidene]amino}benzamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a nitro-furan moiety with a benzamide group makes it particularly interesting for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C12H9N3O4 |
|---|---|
Molecular Weight |
259.22 g/mol |
IUPAC Name |
3-[(5-nitrofuran-2-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C12H9N3O4/c13-12(16)8-2-1-3-9(6-8)14-7-10-4-5-11(19-10)15(17)18/h1-7H,(H2,13,16) |
InChI Key |
WEWNWZLTYYBZTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N=CC2=CC=C(O2)[N+](=O)[O-])C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11695441.png)
![N-[(2,3-dichlorophenyl)methylideneamino]-2-(5-oxo-1,2-dihydropyrazol-3-yl)acetamide](/img/structure/B11695446.png)

![{4-[(E)-(2-{4-[(4-fluorophenyl)amino]-6-(piperidin-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B11695470.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-[(2-methylphenoxy)acetyl]propanehydrazide](/img/structure/B11695480.png)

![N'-[(E)-(2-methylphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11695485.png)
![2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-methoxybenzylidene)hydrazinyl]ethyl 2-methoxybenzoate](/img/structure/B11695489.png)

![(5Z)-5-{[1-(4-bromophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11695501.png)



